Selective Inhibition of Carbonic Anhydrase IX (CAIX) vs. CAII: A Clear Isoform Differentiation Metric for Hypoxia-Targeted Research
In a direct comparative study of carbonic anhydrase inhibition, Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- demonstrated a stark selectivity for the cancer-associated isoform CAIX (Ki = 0.57 nM) over the ubiquitous cytosolic isoform CAII (Ki = 4.60 nM). This contrasts with the benchmark broad-spectrum inhibitor acetazolamide, which shows similar nanomolar potency against CAII (Ki ~ 12 nM) but significantly weaker activity against CAIX (Ki ~ 25 nM). The quantified selectivity ratio of 8.1-fold for CAIX over CAII for the target compound underscores its utility in minimizing off-target effects in normoxic tissues [1].
| Evidence Dimension | Carbonic Anhydrase IX (CAIX) Inhibition Ki |
|---|---|
| Target Compound Data | Ki = 0.57 nM |
| Comparator Or Baseline | Acetazolamide: Ki ~ 25 nM for CAIX [2]; CAII Inhibition Ki for Target Compound = 4.60 nM |
| Quantified Difference | Target Compound CAIX/CAII Selectivity Ratio = 8.1; ~44-fold more potent for CAIX than acetazolamide. |
| Conditions | Recombinant human CAIX and CAII, preincubated for 15 mins, phenol red dye-based stopped-flow CO₂ hydration assay [1]. |
Why This Matters
This selective inhibition of CAIX is critical for developing hypoxia-selective anticancer agents with reduced off-target toxicity, making the compound a superior tool for tumor biology studies compared to non-selective sulfonamides.
- [1] BindingDB. BDBM50341402 (CHEMBL4167173). Affinity Data for Carbonic Anhydrase 9 and 2. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
